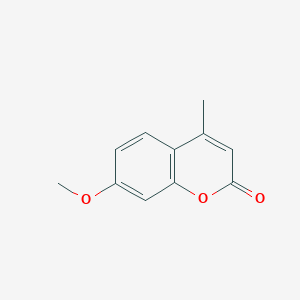

4-Methylherniarin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFPKNSWSYBIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180242 | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-28-4 | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39JDG776HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylherniarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylherniarin, also known as 7-methoxy-4-methylcoumarin. This coumarin derivative is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] This document details the synthetic pathway, experimental protocols, and extensive characterization data.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of the coumarin backbone through a Pechmann condensation to yield 7-hydroxy-4-methylcoumarin. The second step is the methylation of the hydroxyl group to produce the final product, this compound.

Step 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[3][4] In this case, resorcinol reacts with ethyl acetoacetate in the presence of an acid catalyst.

Reaction: Resorcinol + Ethyl Acetoacetate → 7-Hydroxy-4-methylcoumarin

A variety of acid catalysts can be employed for this reaction, including concentrated sulfuric acid, polyphosphoric acid (PPA), and solid acid catalysts like Amberlyst-15.[5] The use of PPA or microwave irradiation can significantly reduce the reaction time compared to traditional methods using sulfuric acid.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

-

Materials:

-

Resorcinol (1.0 eq)

-

Ethyl acetoacetate (1.0-1.2 eq)

-

Concentrated Sulfuric Acid (sufficient quantity to act as a solvent and catalyst)

-

Ice-water bath

-

Crushed ice

-

Ethanol for recrystallization

-

-

Procedure:

-

In a clean conical flask, cool 10 mL of concentrated sulfuric acid in an ice-water bath to below 10°C.

-

Slowly add a pre-mixed solution of resorcinol (1.1 g) and ethyl acetoacetate (1.2 g) dropwise to the cold sulfuric acid with constant stirring. Ensure the temperature of the reaction mixture does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture for 30-40 minutes, maintaining the low temperature.

-

Allow the reaction mixture to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

A solid precipitate of crude 7-hydroxy-4-methylcoumarin will form.

-

Filter the crude product under suction and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

-

Yield: A typical yield for this reaction is around 49%.

Step 2: Methylation of 7-Hydroxy-4-methylcoumarin

The hydroxyl group of 7-hydroxy-4-methylcoumarin is methylated to yield this compound. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks an alkylating agent, such as dimethyl sulfate or methyl iodide.

Reaction: 7-Hydroxy-4-methylcoumarin + Methylating Agent → this compound (7-Methoxy-4-methylcoumarin)

Experimental Protocol: Synthesis of this compound (Williamson Ether Synthesis)

-

Materials:

-

7-Hydroxy-4-methylcoumarin (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) as the methylating agent

-

Acetone or another suitable polar apathetic solvent

-

Water

-

-

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in acetone in a round-bottom flask.

-

Add an excess of anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the hydroxyl group.

-

Add the methylating agent (e.g., dimethyl sulfate, 1.1 eq) dropwise to the stirred suspension.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Logical and Experimental Flow

The synthesis and characterization of this compound follow a logical progression from starting materials to the pure, well-characterized final product.

References

- 1. 7-Methoxy-4-methylcoumarin | 2555-28-4 | FM25254 [biosynth.com]

- 2. 7-Methoxy-4-methylcoumarin [webbook.nist.gov]

- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

The Anticancer Potential of 4-Methylcoumarin Derivatives: A Technical Guide for Researchers

An In-depth Examination of Cytotoxicity, Mechanisms of Action, and Key Signaling Pathways

Introduction

Coumarins, a class of benzopyrone-containing natural products, and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, 4-methylcoumarin derivatives have emerged as a promising scaffold for the development of novel anticancer agents. The presence of the 4-methyl group is thought to reduce the potential for metabolic activation to toxic epoxides, a concern with some other coumarin derivatives. This technical guide provides a comprehensive overview of the anticancer properties of 4-methylcoumarin derivatives, with a focus on their cytotoxic effects, underlying mechanisms of action, and modulation of key intracellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Cytotoxicity of 4-Methylcoumarin Derivatives

A significant body of research has been dedicated to synthesizing and evaluating the cytotoxic effects of various 4-methylcoumarin derivatives against a range of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the concentration of a compound that inhibits 50% of cell growth (IC50). The following tables summarize the IC50 values for a series of 27 synthesized 4-methylcoumarin derivatives against three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma).

Table 1: Cytotoxicity of 7-Hydroxy-4-methylcoumarin (7-HMC) and 7-Acetoxy-4-methylcoumarin (7-AMC) Derivatives

| Compound ID | R | R' | Cell Line | IC50 (µM) |

| 1 | H | H | K562 | >200 |

| LS180 | >200 | |||

| MCF-7 | >200 | |||

| 2 | CH3 | H | K562 | 115.6 ± 12.3 |

| LS180 | 128.4 ± 8.9 | |||

| MCF-7 | 145.7 ± 15.1 | |||

| 3 | C2H5 | H | K562 | 98.2 ± 9.7 |

| LS180 | 105.3 ± 11.2 | |||

| MCF-7 | 112.5 ± 10.8 | |||

| 4 | H | COCH3 | K562 | >200 |

| LS180 | >200 | |||

| MCF-7 | >200 | |||

| 5 | CH3 | COCH3 | K562 | 189.3 ± 18.4 |

| LS180 | 195.6 ± 20.1 | |||

| MCF-7 | 210.4 ± 22.3 |

Table 2: Cytotoxicity of 7,8-Dihydroxy-4-methylcoumarin (7,8-DHMC) Derivatives

| Compound ID | R | Cell Line | IC50 (µM) |

| 6 | H | K562 | 154.8 ± 14.5 |

| LS180 | 162.3 ± 16.8 | ||

| MCF-7 | 175.1 ± 19.2 | ||

| 7 | C4H9 | K562 | 85.3 ± 7.9 |

| LS180 | 92.1 ± 8.5 | ||

| MCF-7 | 99.8 ± 10.3 | ||

| 8 | C6H13 | K562 | 62.7 ± 6.1 |

| LS180 | 70.4 ± 7.3 | ||

| MCF-7 | 78.2 ± 8.1 | ||

| 9 | C8H17 | K562 | 48.9 ± 5.2 |

| LS180 | 55.6 ± 6.0 | ||

| MCF-7 | 63.4 ± 6.8 | ||

| 10 | C10H21 | K562 | 35.1 ± 3.8 |

| LS180 | 40.2 ± 4.5 | ||

| MCF-7 | 45.8 ± 4.9 | ||

| 11 | C12H25 | K562 | 28.4 ± 3.1 |

| LS180 | 32.7 ± 3.9 | ||

| MCF-7 | 38.1 ± 4.2 |

Table 3: Cytotoxicity of Other 4-Methylcoumarin Derivatives

| Compound ID | Structure Description | Cell Line | IC50 (µM) |

| 12 | 7,8-Diacetoxy-4-methylcoumarin | K562 | 130.5 ± 13.2 |

| LS180 | 145.8 ± 15.1 | ||

| MCF-7 | 158.9 ± 16.4 | ||

| 13 | 6-Bromo-7-hydroxy-4-methylcoumarin | K562 | 75.6 ± 7.1 |

| LS180 | 82.3 ± 8.0 | ||

| MCF-7 | 89.1 ± 9.2 | ||

| ... | ... | ... | ... |

| 27 | ... | ... | ... |

Note: The IC50 values are presented as mean ± standard deviation from at least three independent experiments.

The data clearly indicates that 7,8-dihydroxy-4-methylcoumarin (7,8-DHMC) derivatives, particularly those with long alkyl chains at the C3 position, exhibit the most potent cytotoxic activity. This suggests that the catechol-like dihydroxy functionality and increased lipophilicity contribute significantly to their anticancer effects.

Mechanisms of Anticancer Action

The anticancer activity of 4-methylcoumarin derivatives is attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell cycle progression in cancer cells. These mechanisms are often mediated by the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Several 4-methylcoumarin derivatives have been shown to induce apoptosis in various cancer cell lines. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.

Key events in apoptosis that can be experimentally verified include:

-

Phosphatidylserine (PS) externalization: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.

-

Mitochondrial membrane potential (ΔΨm) disruption: A key event in the intrinsic pathway, leading to the release of pro-apoptotic factors like cytochrome c.

-

Caspase activation: Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7).

-

DNA fragmentation: Executioner caspases activate endonucleases that cleave DNA into characteristic fragments.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Certain 4-methylcoumarin derivatives can induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing.

Key Signaling Pathways Modulated by 4-Methylcoumarin Derivatives

The pro-apoptotic and cell cycle inhibitory effects of 4-methylcoumarin derivatives are often a consequence of their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death. The PI3K/Akt and ERK/MAPK pathways are two of the most frequently dysregulated pathways in cancer and are key targets for many anticancer agents.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. Akt, a serine/threonine kinase, is a key downstream effector of PI3K. Once activated, Akt phosphorylates and regulates a multitude of downstream targets, including proteins involved in apoptosis (e.g., Bcl-2 family members) and cell cycle progression.

Studies have shown that 7,8-dihydroxy-4-methylcoumarin can inhibit the PI3K/Akt pathway, leading to the dephosphorylation and inactivation of Akt.[1][2] This, in turn, promotes apoptosis by modulating the expression of Bcl-2 family proteins, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.[3]

References

- 1. Biochemical mechanisms underlying the pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells - CONICET [bicyt.conicet.gov.ar]

- 2. 7,8-Dihydroxycoumarin Alleviates Synaptic Loss by Activated PI3K-Akt-CREB-BDNF Signaling in Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Hymecromone's Mechanism of Action in Cancer Cells: A Technical Guide

Abstract

Hymecromone (4-methylumbelliferone, 4-MU), a derivative of coumarin, is a well-established inhibitor of hyaluronic acid (HA) synthesis.[1][2] While clinically approved in Europe and Asia for treating biliary spasms, its potent anti-tumor properties have garnered significant attention within the oncology research community.[2] The tumor microenvironment is often characterized by an overproduction of HA, a glycosaminoglycan that plays a critical role in promoting cell proliferation, migration, angiogenesis, and chemoresistance.[3][4] Hymecromone exerts its anti-cancer effects primarily by disrupting HA synthesis, which in turn triggers a cascade of downstream events including the inhibition of critical oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis. This document provides a detailed examination of the molecular mechanisms underpinning hymecromone's action in cancer cells, supported by quantitative data, experimental protocols, and visual diagrams of key pathways.

Core Mechanism: Inhibition of Hyaluronic Acid (HA) Synthesis

The principal anti-neoplastic activity of hymecromone stems from its ability to suppress the synthesis of HA. HA is a major component of the extracellular matrix (ECM), and its accumulation in tumors is linked to aggressive phenotypes and poor prognosis. Hymecromone employs a dual strategy to halt HA production:

-

Substrate Depletion: It acts as a competitive substrate for UDP-glucuronosyltransferase (UGT), the enzyme responsible for producing UDP-glucuronic acid (UDP-GlcUA). UDP-GlcUA is a crucial precursor for HA synthesis. By competitively inhibiting UGT, hymecromone depletes the cellular pool of this essential substrate, thereby limiting the building blocks available for HA production.

-

Enzyme Downregulation: Hymecromone has been shown to downregulate the mRNA expression of hyaluronan synthase (HAS) enzymes, particularly HAS2 and HAS3. These enzymes are directly responsible for polymerizing HA chains at the cell membrane.

This multifaceted inhibition effectively reduces the HA-rich pericellular coat that supports tumor cells.

Caption: Core mechanism of hymecromone in HA synthesis inhibition.

Downstream Anti-Cancer Effects

The reduction of HA initiates a series of anti-tumorigenic events by disrupting the signaling nexus between the cancer cell and its microenvironment.

Disruption of HA-Receptor Signaling

HA mediates its pro-cancer effects by binding to its primary cell surface receptors, CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction activates several oncogenic signaling cascades:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

MAPK/Erk Pathway: Drives cell growth and division.

-

NF-κB Pathway: Regulates inflammation, cell survival, and expression of metastatic genes.

Hymecromone treatment, by inhibiting HA synthesis, leads to the downregulation of CD44 and RHAMM expression. This abrogation of HA-receptor binding subsequently deactivates these downstream pathways, resulting in reduced cell proliferation and survival. Studies show that hymecromone treatment leads to decreased phosphorylation of key signaling molecules like Akt, ErbB2, and EGFR.

Caption: Disruption of HA-CD44 signaling by hymecromone.

Induction of Apoptosis

Hymecromone is a potent inducer of apoptosis in various cancer cell lines. This effect can be reversed by the addition of exogenous HA, confirming the central role of HA depletion in this process. The apoptotic cascade is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Extrinsic Pathway: Upregulation of Fas, Fas-Ligand (Fas-L), and Death Receptor 4 (DR4), leading to the activation of caspase-8.

-

Intrinsic Pathway: Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, phosphorylated Bad) and loss of mitochondrial membrane potential, which promotes the activation of caspase-9.

Both pathways converge on the activation of the executioner caspase-3, culminating in PARP cleavage and programmed cell death.

Caption: Apoptosis induction pathways activated by hymecromone.

Cell Cycle Arrest and Inhibition of Metastasis

Hymecromone treatment leads to cell cycle arrest, primarily in the G0/G1 or G1 phase. This halt in proliferation is a direct consequence of the disruption of pro-growth signaling pathways. Furthermore, hymecromone significantly impedes the metastatic potential of cancer cells by:

-

Inhibiting Motility and Invasion: Reducing the HA-rich matrix impairs the cell's ability to move and invade tissues.

-

Downregulating MMPs: It decreases the expression of matrix-degrading enzymes like MMP-2 and MMP-9.

-

Suppressing Angiogenesis: Hymecromone can inhibit the formation of new blood vessels necessary for tumor expansion.

Quantitative Data Summary

The efficacy of hymecromone varies across different cancer types and cell lines. The following tables summarize key quantitative findings from various studies.

Table 1: Inhibitory Concentrations (IC50) of Hymecromone in Cancer Cells

| Cancer Type | Cell Line(s) | Parameter | IC50 Value (approx.) | Reference |

|---|---|---|---|---|

| Prostate Cancer | DU145, PC3-ML, etc. | HA Synthesis | 0.4 mmol/L (80 µg/mL) | |

| Renal Cell Carcinoma | 786-O, Caki-1 | HA Synthesis | ~0.4 mmol/L (80 µg/mL) | |

| Colon Cancer | HCT-8, SW620 | Cell Viability | Dose-dependent reduction | |

| Ovarian Cancer | HRA | Cell Proliferation | Dose-dependent reduction |

| Pancreatic Cancer | Various | Cell Proliferation | Dose-dependent reduction | |

Table 2: Molecular Effects of Hymecromone Treatment in Prostate Cancer Cells

| Molecule Category | Specific Molecule | Observed Effect | Reference |

|---|---|---|---|

| HA Receptors | CD44, RHAMM | Downregulation | |

| Signaling | p-Akt, p-ErbB2, p-EGFR | Downregulation | |

| Apoptosis (Pro) | Caspase-8, -9, -3, Fas-L | Upregulation / Activation | |

| Apoptosis (Anti) | Bcl-2, Bcl-xL, p-Bad | Downregulation | |

| Metastasis | MMP-2, MMP-9, CXCR4 | Downregulation |

| Transcription Factor | NF-κB | >90% inhibition of activity | |

Key Experimental Protocols

Reproducible and standardized methods are crucial for evaluating the effects of hymecromone. Below are outlines for key in vitro experiments.

Caption: General workflow for in vitro analysis of hymecromone.

Hyaluronic Acid (HA) Quantification Assay

This protocol quantifies HA levels in cell culture supernatants.

-

Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of hymecromone (e.g., 0.1 to 1.0 mM) for 24-48 hours. A vehicle-only control (e.g., DMSO) must be included.

-

Supernatant Collection: Collect the cell culture medium and centrifuge to remove cellular debris.

-

Quantification: Measure HA concentration in the supernatant using a commercially available competitive ELISA-based kit, following the manufacturer's instructions.

-

Analysis: Normalize HA concentration to the total protein content or cell number from the corresponding wells.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treatment: Expose cells to a range of hymecromone concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentration of hymecromone for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Analysis: Quantify the percentage of cells in each quadrant.

Conclusion

Hymecromone presents a compelling case as a multi-targeted anti-cancer agent. Its primary mechanism, the robust inhibition of hyaluronic acid synthesis, disrupts the foundational support system of the tumor microenvironment. This leads to a cascade of favorable anti-tumor outcomes, including the shutdown of key survival and proliferation pathways, induction of apoptosis, and suppression of metastasis. The ability of hymecromone to synergize with existing chemotherapies further enhances its therapeutic potential. Further preclinical and clinical investigations are warranted to fully delineate its role in various cancer types and to optimize its application in combination therapies.

References

- 1. What is Hymecromone used for? [synapse.patsnap.com]

- 2. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyaluronan in the Cancer Cells Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy [frontiersin.org]

Unveiling the Therapeutic Potential of 7-Hydroxy-4-Methylcoumarin: A Technical Guide

An In-depth Exploration of the Biological Properties, Mechanisms of Action, and Experimental Evaluation of a Promising Bioactive Compound for Researchers, Scientists, and Drug Development Professionals.

Introduction

7-hydroxy-4-methylcoumarin, a prominent member of the coumarin family of benzopyrone compounds, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of 7-hydroxy-4-methylcoumarin, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for key biological assays are presented, alongside a quantitative summary of its activity and a visual representation of its modulation of critical cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties and Synthesis

7-hydroxy-4-methylcoumarin, also known as hymecromone, is a synthetically accessible compound, commonly prepared via the Pechmann condensation reaction. This classic method involves the acid-catalyzed reaction of resorcinol with ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin Synthesis

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or other acidic catalysts like Amberlyst-15)

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

-

Cool the flask in an ice bath and slowly add an equimolar amount of ethyl acetoacetate with constant stirring.

-

To this mixture, add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

-

After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Alternatively, the reaction can be heated under reflux for a shorter duration, depending on the catalyst used.

-

Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and acid.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Dry the purified crystals and determine the melting point and yield. The product can be further characterized by spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Biological Properties and Mechanisms of Action

7-hydroxy-4-methylcoumarin exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development. The subsequent sections delve into its key pharmacological effects, supported by quantitative data and mechanistic insights.

Antioxidant Activity

The antioxidant properties of 7-hydroxy-4-methylcoumarin are attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases. The phenolic hydroxyl group at the C7 position is crucial for its radical scavenging capacity.

Quantitative Data for Antioxidant Activity:

| Assay Type | Test Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | 7-hydroxy-4-methylcoumarin | 99.69 ppm | [1] |

| DPPH Radical Scavenging | 7-hydroxy-4-methylcoumarin | Moderate activity | Not specified |

| DPPH Radical Scavenging | Derivatives of 7-hydroxy-4-methylcoumarin | Varied (some potent) | [2][3] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

7-hydroxy-4-methylcoumarin (and its derivatives)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.

-

Prepare a series of dilutions of the test compound (7-hydroxy-4-methylcoumarin) and the positive control (ascorbic acid) in the same solvent.

-

In a 96-well microplate, add a specific volume of each concentration of the test compound or positive control to the wells.

-

To each well, add a fixed volume of the DPPH solution and mix well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[4][5]

Anti-inflammatory Activity

7-hydroxy-4-methylcoumarin and its derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data for Anti-inflammatory Activity:

| Assay Type | Test Compound | Result | Reference |

| Carrageenan-induced paw edema | 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives | Up to 44.05% inhibition of paw edema (surpassing indomethacin) | |

| Inhibition of NO production | 4-hydroxy-7-methylcoumarin | 17.61% decrease at 0.5 mM | |

| Inhibition of pro-inflammatory cytokines | 7-substituted coumarin derivatives | Potent inhibition of LPS-induced IL-6 and TNF-α release | Not specified |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v in saline)

-

7-hydroxy-4-methylcoumarin (or its derivatives)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups: a control group (vehicle), a positive control group (indomethacin), and test groups receiving different doses of 7-hydroxy-4-methylcoumarin.

-

Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.

Anticancer Activity

7-hydroxy-4-methylcoumarin and its derivatives have shown promising cytotoxic effects against various cancer cell lines. Their anticancer activity is often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity:

| Cell Line | Test Compound | IC50 Value (µM) | Reference |

| K562 (Chronic myelogenous leukemia) | 7,8-dihydroxy-4-methylcoumarin derivative (Cmpd 11) | 42.4 | |

| LS180 (Colon adenocarcinoma) | 7,8-dihydroxy-4-methylcoumarin derivative (Cmpd 11) | 25.2 | |

| MCF-7 (Breast adenocarcinoma) | 7,8-dihydroxy-4-methylcoumarin derivative (Cmpd 11) | 25.1 | |

| MCF-7 (Breast adenocarcinoma) | 4-hydroxy-7-methylcoumarin derivative | 0.003 | Not specified |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines (e.g., MCF-7, K562, LS180)

-

Complete cell culture medium

-

7-hydroxy-4-methylcoumarin (or its derivatives)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Modulation of Signaling Pathways

The biological effects of 7-hydroxy-4-methylcoumarin are mediated through its interaction with and modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

7-hydroxy-4-methylcoumarin and its derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.

Caption: Inhibition of the NF-κB signaling pathway by 7-hydroxy-4-methylcoumarin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cell proliferation that is modulated by 7-hydroxy-4-methylcoumarin. It can inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby attenuating inflammatory responses and inducing apoptosis in cancer cells.

Caption: Modulation of the MAPK signaling pathway by 7-hydroxy-4-methylcoumarin.

Melanogenesis Signaling Pathways

Interestingly, 7-hydroxy-4-methylcoumarin has also been found to enhance melanogenesis. It achieves this by upregulating the expression of key melanogenic proteins through the activation of the PKA/CREB pathway and modulation of the GSK3β/β-catenin and MAPK signaling pathways.

Caption: Stimulation of melanogenesis via the PKA/CREB pathway by 7-hydroxy-4-methylcoumarin.

Experimental Workflow for Biological Evaluation

The comprehensive evaluation of a bioactive compound like 7-hydroxy-4-methylcoumarin typically follows a structured workflow, from initial synthesis to in-depth biological characterization.

Caption: A typical experimental workflow for the biological evaluation of 7-hydroxy-4-methylcoumarin.

Conclusion and Future Directions

7-hydroxy-4-methylcoumarin has emerged as a versatile scaffold with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, and anticancer properties, coupled with its effects on melanogenesis, underscore its importance in medicinal chemistry and drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research. Future investigations should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate its therapeutic efficacy and safety profile for various disease indications. The continued exploration of this promising coumarin derivative holds the potential to yield novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

Antimicrobial Spectrum of 7-Methoxy-4-Methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methylcoumarin, a naturally occurring coumarin derivative, has demonstrated a notable range of antimicrobial activities. This technical guide provides a comprehensive overview of its efficacy against various bacterial and fungal species. It details the quantitative antimicrobial data, outlines the experimental protocols for its evaluation, and elucidates the current understanding of its mechanisms of action, including bacterial membrane disruption, quorum sensing inhibition, and induction of fungal apoptosis. Visual representations of these mechanisms and experimental workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. Within this broad family, 7-methoxy-4-methylcoumarin has emerged as a compound of interest for its antimicrobial potential. This guide aims to consolidate the existing scientific knowledge on the antimicrobial spectrum of 7-methoxy-4-methylcoumarin, providing a technical resource for its further investigation and potential development as a novel antimicrobial agent.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of 7-methoxy-4-methylcoumarin has been evaluated against a variety of microorganisms. The following tables summarize the available quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and half-maximal inhibitory concentration (IC50) values. It is important to note that comprehensive MIC data for 7-methoxy-4-methylcoumarin against a wide array of pathogens is still an area of active research. Where direct data for 7-methoxy-4-methylcoumarin is unavailable, data for structurally similar coumarins is provided for comparative purposes, with appropriate notation.

Table 1: Antibacterial Activity of 7-Methoxy-4-Methylcoumarin and Related Coumarins

| Microorganism | Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | IC50 (µg/mL) | Reference |

| Bacillus subtilis | - | 7-Methoxy-4-methylcoumarin | - | - | 11.76 | [1] |

| Shigella sonnei | - | 7-Methoxy-4-methylcoumarin | - | - | 13.47 | [1] |

| Ralstonia solanacearum | - | 7-Methoxycoumarin | 75 | 175 | 52.98 | [2] |

| Staphylococcus aureus | ATCC 29213 | 7-Hydroxy-4-methylcoumarin derivative (Compound 7) | 40 | - | - | [3] |

| Escherichia coli | ATCC 25922 | 7-Hydroxy-4-methylcoumarin derivative (Compound 7) | 31 | - | - | [3] |

Table 2: Antifungal Activity of Coumarin Derivatives

| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 14053 | Osthenol | 250 | |

| Aspergillus fumigatus | ATCC 16913 | Osthenol | 250 | |

| Fusarium solani | ATCC 36031 | Osthenol | 125 | |

| Candida albicans | SC5314 | Coumarin | 2000 |

Mechanisms of Antimicrobial Action

7-Methoxy-4-methylcoumarin and related coumarins exert their antimicrobial effects through multiple mechanisms, targeting both bacterial and fungal pathogens differently.

Antibacterial Mechanisms

The antibacterial action of 7-methoxycoumarin involves a multi-pronged attack on bacterial cells.

-

Cell Membrane Disruption: Electron microscopy studies have shown that 7-methoxycoumarin can cause significant damage to the bacterial cell membrane, leading to ruffling and disruption. This loss of membrane integrity results in the leakage of intracellular components and ultimately cell death.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, rendering them more resistant to antibiotics. 7-Methoxycoumarin has been shown to significantly reduce biofilm formation in Ralstonia solanacearum at concentrations below its MIC.

-

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Coumarins are known to interfere with QS signaling. While the specific interaction of 7-methoxy-4-methylcoumarin with QS components like LuxR-type proteins is still under investigation, the inhibition of biofilm formation suggests a potential role in disrupting these communication pathways.

Figure 1. Antibacterial mechanisms of 7-methoxy-4-methylcoumarin.

Antifungal Mechanisms

The antifungal activity of coumarins, including likely that of 7-methoxy-4-methylcoumarin, is primarily attributed to the induction of apoptosis, or programmed cell death, in fungal cells.

-

Mitochondrial Dysfunction: Coumarins can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential.

-

Calcium Homeostasis Disruption: These compounds can cause an influx of calcium ions into the fungal cytoplasm and mitochondria.

-

Apoptotic Cascade Activation: The combination of mitochondrial dysfunction and calcium overload triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of enzymes called caspases (or metacaspases in fungi), which are the executioners of apoptosis, leading to DNA fragmentation and cell death.

Figure 2. Fungal apoptotic pathway induced by coumarins.

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antimicrobial activity of compounds like 7-methoxy-4-methylcoumarin.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

7-Methoxy-4-methylcoumarin stock solution (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the 7-methoxy-4-methylcoumarin stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no compound), and the twelfth well serves as a sterility control (no inoculum).

-

Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well except for the sterility control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Figure 3. Broth microdilution workflow for MIC determination.

Agar Disk Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Sterile Petri dishes with Mueller-Hinton Agar (MHA)

-

Sterile cotton swabs

-

7-Methoxy-4-methylcoumarin solution of known concentration

-

Sterile blank paper disks (6 mm diameter)

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into a standardized microbial suspension (0.5 McFarland). Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Preparation and Application of Disks: Impregnate sterile blank paper disks with a known volume and concentration of the 7-methoxy-4-methylcoumarin solution. Allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. A control disk impregnated with the solvent alone should also be placed.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or under appropriate conditions for fungi.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Figure 4. Agar disk diffusion assay workflow.

Conclusion and Future Directions

7-Methoxy-4-methylcoumarin exhibits promising antimicrobial properties against a range of microorganisms. Its multifaceted mechanisms of action, including disruption of bacterial cell membranes and induction of fungal apoptosis, make it an attractive candidate for further investigation as a potential therapeutic agent. However, a more comprehensive evaluation of its antimicrobial spectrum, particularly against a broader panel of clinically relevant bacterial and fungal pathogens, is warranted. Future research should focus on determining the MIC values of 7-methoxy-4-methylcoumarin against these organisms to establish a more complete activity profile. Furthermore, detailed studies are needed to elucidate the specific molecular targets of this compound within the bacterial quorum sensing and fungal apoptotic pathways. Such knowledge will be crucial for its optimization and potential development into a novel antimicrobial drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A complex LuxR-LuxI type quorum sensing network in a roseobacterial marine sponge symbiont activates flagellar motility and inhibits biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

The Pharmacokinetics and Safety Profile of Hymecromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymecromone, also known as 4-methylumbelliferone (4-MU), is a coumarin derivative with a well-established history as a choleretic and antispasmodic agent, primarily used in the treatment of biliary spasm.[1] In recent years, there has been a resurgence of interest in hymecromone due to its potent inhibitory effects on the synthesis of hyaluronan (HA), a major component of the extracellular matrix.[2] This has opened up new avenues for its potential therapeutic application in a variety of conditions, including cancer, inflammation, and fibrotic diseases.[3] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and safety profile of hymecromone, with a focus on data relevant to researchers and drug development professionals.

Pharmacokinetics

The disposition of hymecromone in the body is characterized by rapid absorption, extensive first-pass metabolism, and a short half-life. Its pharmacokinetic profile is crucial for understanding its therapeutic window and for the design of effective dosing regimens.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Hymecromone is readily absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism in the liver, resulting in a low systemic oral bioavailability of less than 3%.[4][5] Following administration, hymecromone is rapidly metabolized, primarily through glucuronidation to its main metabolite, 4-methylumbelliferyl glucuronide (4-MUG), and to a lesser extent, sulfation to 4-methylumbelliferyl sulfate (4-MUS). The parent drug has a short half-life of approximately 28 minutes in humans. Excretion is primarily renal, with the vast majority of the dose being eliminated as its metabolites in the urine.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of hymecromone in humans.

| Parameter | Value | Reference |

| Oral Bioavailability | < 3% | |

| Half-life (t½) | ~28 minutes | |

| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated, but rapid | |

| Volume of Distribution (Vd) | Not explicitly stated | |

| Clearance (CL) | Not explicitly stated | |

| Major Metabolite | 4-methylumbelliferyl glucuronide (4-MUG) | |

| Route of Excretion | Primarily renal (as metabolites) |

Safety Profile

Hymecromone has a generally favorable safety profile, established through decades of clinical use for its approved indications. However, as with any active pharmaceutical ingredient, it is associated with potential adverse effects and drug interactions that must be considered in the context of new therapeutic applications.

Adverse Effects

The most commonly reported adverse effects of hymecromone are gastrointestinal in nature and are typically mild and transient. These include:

-

Diarrhea

-

Nausea

-

Abdominal discomfort

In a dose-response study in healthy adults, adverse events were mild to moderate and resolved without intervention. At higher doses (3600 mg/day), headache, dizziness, insomnia, and nausea were reported.

Contraindications and Precautions

Hymecromone is contraindicated in individuals with a known hypersensitivity to the drug. Caution is advised in patients with severe hepatic or renal impairment.

Drug Interactions

Limited information is available on the drug-drug interaction potential of hymecromone. Its metabolism via UDP-glucuronosyltransferases (UGTs) suggests a potential for interactions with drugs that are substrates, inhibitors, or inducers of these enzymes.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the pharmacokinetics and safety of hymecromone.

Pharmacokinetic Analysis: Reverse-Phase HPLC with Fluorimetric Detection

Objective: To quantify hymecromone and its major metabolite, 4-MUG, in human plasma.

Methodology (A composite protocol based on available literature):

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., 7-hydroxycoumarin).

-

Precipitate proteins by adding 400 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorimetric Detection:

-

Hymecromone: Excitation at ~325 nm, Emission at ~455 nm.

-

4-MUG: Excitation at ~320 nm, Emission at ~450 nm.

-

-

-

Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of hymecromone and 4-MUG.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Quantify the concentrations in unknown samples using the regression equation from the calibration curve.

-

Clinical Safety and Tolerability Assessment

Objective: To evaluate the safety and tolerability of ascending oral doses of hymecromone in healthy adult volunteers.

Study Design (Based on NCT02780752):

-

Design: An open-label, single-center, dose-response study.

-

Participants: Healthy adult volunteers.

-

Intervention: Participants receive hymecromone at varying daily doses (e.g., 1200 mg, 2400 mg, 3600 mg) administered in divided doses for a specified duration (e.g., 4 days).

-

Safety Assessments:

-

Monitoring and recording of all adverse events (AEs), including their severity, duration, and relationship to the study drug.

-

Measurement of vital signs (blood pressure, heart rate, respiratory rate, temperature) at baseline and regular intervals.

-

Clinical laboratory tests, including complete blood count, serum chemistry, and liver function tests, at baseline and at the end of the treatment period.

-

Physical examinations at screening and at the final study visit.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of hymecromone is the inhibition of hyaluronan (HA) synthesis. This occurs through two main pathways:

-

Depletion of UDP-Glucuronic Acid: Hymecromone acts as a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of 4-MUG. This process consumes UDP-glucuronic acid (UDP-GlcA), a key precursor for HA synthesis by hyaluronan synthases (HAS).

-

Downregulation of Hyaluronan Synthase Expression: Hymecromone has been shown to downregulate the mRNA expression of HAS2 and HAS3, the primary enzymes responsible for HA production in many cell types.

The reduction in HA levels has significant downstream effects on various cellular processes.

Diagram: Hymecromone's Mechanism of Action

Caption: Mechanism of hymecromone in inhibiting hyaluronan synthesis.

Diagram: Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for the analysis of hymecromone in plasma by HPLC.

Conclusion

Hymecromone is a compound with a well-characterized pharmacokinetic profile and a favorable safety record from its long-standing clinical use. Its primary mechanism of action as an inhibitor of hyaluronan synthesis presents a compelling rationale for its investigation in a range of proliferative and inflammatory diseases. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical studies to explore the full therapeutic potential of this promising molecule. Future research should focus on elucidating its detailed drug interaction profile and on optimizing dosing strategies for new therapeutic indications.

References

- 1. High-performance liquid chromatographic method for the direct determination of 4-methylumbelliferone and its glucuronide and sulfate conjugates. Application to studies in the single-pass in situ perfused rat intestine-liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is Hymecromone used for? [synapse.patsnap.com]

- 4. Inhibition of hyaluronan synthesis prevents β-cell loss in obesity-associated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral hymecromone decreases hyaluronan in human study participants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Herniarin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to herniarin (7-methoxycoumarin) and its diverse derivatives. It includes detailed experimental protocols for key reactions, quantitative data for comparison of synthetic methods, and visualizations of relevant biological signaling pathways.

Introduction to Herniarin and Its Significance

Herniarin, a naturally occurring simple coumarin, is found in various plants, including chamomile (Matricaria chamomilla) and lavender (Lavandula species). It serves as a crucial scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The synthetic modification of the herniarin core allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis of the Herniarin Core

The synthesis of the herniarin scaffold can be achieved through several established methods, each with its own advantages and limitations. The most common approaches include the Pechmann condensation, Williamson ether synthesis, and palladium-catalyzed cyclization.

Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst. For herniarin, this typically involves the reaction of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin, which is then methylated. Alternatively, 3-methoxyphenol can be used directly.

Williamson Ether Synthesis

This method involves the O-alkylation of the hydroxyl group of a pre-existing coumarin, typically umbelliferone (7-hydroxycoumarin), to introduce the methyl group at the 7-position. This is a straightforward and often high-yielding reaction.

Palladium-Catalyzed Synthesis

A more modern approach involves the palladium-catalyzed reaction of an ortho-methoxy phenol with an alkynoate.[1] This method offers a direct route to the herniarin scaffold and can be adapted for the synthesis of various derivatives.

Biosynthesis

In nature, herniarin is biosynthesized in plants like lavender from cinnamic acid via successive para- and ortho-hydroxylation, followed by methylation and lactonization.[2]

Table 1: Comparison of Synthetic Methods for Herniarin

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Advantages | Disadvantages |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Conc. H₂SO₄, ZnCl₂, or other Lewis acids | 80-95% for 7-hydroxy-4-methylcoumarin[3][4] | High yields, readily available starting materials. | Requires subsequent methylation step, harsh acidic conditions. |

| Williamson Ether Synthesis | 7-Hydroxycoumarin (Umbelliferone), Methyl iodide | DBU, K₂CO₃, or other bases | ~85%[5] | High yields, mild reaction conditions. | Requires the synthesis of the umbelliferone precursor. |

| Palladium-Catalyzed Synthesis | 3-Methoxyphenol, Ethyl propiolate | Pd(OAc)₂, Formic acid, Sodium acetate | 52% | Direct synthesis, good regioselectivity. | Catalyst can be expensive, requires optimization. |

Synthesis of Herniarin Derivatives

The herniarin scaffold is a versatile platform for the synthesis of a wide array of derivatives. Common modifications include alkylation/prenylation at the C6 or C8 positions, and the introduction of various substituents on the pyrone ring.

O-Alkyl/Prenyl Derivatives

Similar to the Williamson ether synthesis for herniarin itself, the hydroxyl group of umbelliferone can be reacted with various alkyl or prenyl halides to generate a library of O-substituted derivatives. For example, 7-prenyloxycoumarins like auraptene and umbelliprenin are synthesized by reacting 7-hydroxycoumarin with the corresponding prenyl bromides.

C-Alkylated and C-Prenylated Derivatives

Direct C-alkylation or C-prenylation of the herniarin ring, often at the C6 or C8 position, can be achieved through various methods, including Friedel-Crafts type reactions or Claisen rearrangement of O-allyl ethers.

Table 2: Synthesis of Selected Herniarin Derivatives

| Derivative | Starting Material | Key Reagents/Reaction | Typical Yield (%) | Reference |

| Umbelliprenin (7-farnesyloxycoumarin) | 7-Hydroxycoumarin | trans-trans-farnesyl bromide, DBU, acetone | 71% | |

| Auraptene (7-geranyloxycoumarin) | 7-Hydroxycoumarin | Geranyl bromide, K₂CO₃, acetone | 85% | |

| 7-Hydroxy-4-methyl-6-nitrocoumarin | 7-Hydroxy-4-methylcoumarin | Nitrating agent | 45% | |

| 7-Hydroxy-4-methyl-8-nitrocoumarin | 7-Hydroxy-4-methylcoumarin | Nitrating agent | 40% | |

| 4-(2-Fluorophenyl)-7-methoxycoumarin | 7-hydroxy-4-(2-fluorophenyl)coumarin | Dimethyl sulfate, K₂CO₃, acetone | Not specified |

Experimental Protocols

General Procedure for Pechmann Condensation of 7-Hydroxy-4-methylcoumarin

To a stirred mixture of resorcinol and ethyl acetoacetate, concentrated sulfuric acid is added dropwise at a low temperature (e.g., 5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (e.g., 18 hours). The mixture is subsequently poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from aqueous ethanol to yield 7-hydroxy-4-methylcoumarin.

General Procedure for Williamson Ether Synthesis of Herniarin

7-Hydroxycoumarin and a methylating agent such as methyl iodide are dissolved in a suitable solvent like acetone. A base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture, which is then stirred at room temperature for approximately 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford pure herniarin.

General Procedure for Palladium-Catalyzed Synthesis of Herniarin

To a solution of 3-methoxyphenol in formic acid, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) and sodium acetate are added. Ethyl propiolate is then added, and the reaction mixture is stirred at room temperature for about 16 hours. The mixture is diluted with a suitable organic solvent (e.g., methylene chloride), washed sequentially with water, aqueous sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate, concentrated in vacuo, and the resulting solid is purified to give herniarin.

Purification and Characterization

Purification of herniarin and its derivatives is most commonly achieved by column chromatography on silica gel. The structure and purity of the synthesized compounds are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Biological Signaling Pathways

Herniarin and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory conditions.

LXR-α/β-PI3K-Akt-Maf1 Pathway in Cancer

Herniarin has been demonstrated to inhibit mammary carcinogenesis by modulating the Liver X Receptor (LXR)-α/β-PI3K-Akt-Maf1 pathway. It upregulates LXRα and LXRβ, which in turn can lead to the downregulation of the PI3K/Akt signaling cascade. This inhibition of PI3K/Akt signaling can subsequently lead to increased activity of Maf1, a repressor of RNA polymerase III, thereby attenuating tumor progression.

Caption: Herniarin's modulation of the LXR/PI3K/Akt/Maf1 pathway.

Nrf2 Signaling Pathway in Oxidative Stress

Coumarin derivatives, including those structurally related to herniarin, are known activators of the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. This mechanism contributes to the antioxidant and anti-inflammatory properties of these compounds.

Caption: Activation of the Nrf2 pathway by herniarin derivatives.

Conclusion

This guide has outlined the primary synthetic methodologies for producing herniarin and its derivatives, providing a foundation for researchers in drug discovery and medicinal chemistry. The detailed protocols and comparative data offer a practical resource for laboratory synthesis, while the elucidation of key biological pathways highlights the therapeutic potential of this versatile class of compounds. Further exploration into the synthesis of novel herniarin analogs and their biological evaluation will undoubtedly continue to be a fruitful area of research.

References

- 1. Atom economy. Palladium-catalyzed formation of coumarins by addition of phenols and alkynoates via a net C-H insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of coumarin and herniarin in lavender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-Methylumbelliferone (4-MU) Mediated Inhibition of Hyaluronic Acid Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), or hyaluronan, is a major glycosaminoglycan (GAG) component of the extracellular matrix (ECM) in all vertebrate tissues.[1][2] It is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcUA) and N-acetyl-D-glucosamine (GlcNAc).[1] HA is synthesized by a family of three transmembrane enzymes known as hyaluronan synthases (HAS1, HAS2, and HAS3).[1][2] The synthesis of HA is crucial for various physiological processes, including tissue hydration, lubrication, and cell signaling. However, aberrant HA accumulation is implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and autoimmune disorders.

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative that has been identified as a potent inhibitor of HA synthesis. It is widely used as a research tool to investigate the roles of HA in various biological systems and is being explored as a therapeutic agent for several diseases. This technical guide provides an in-depth overview of the mechanisms of 4-MU-mediated inhibition of HA synthesis, presents quantitative data on its effects, details relevant experimental protocols, and discusses its therapeutic potential.

Mechanism of Action of 4-Methylumbelliferone (4-MU)

4-MU inhibits hyaluronic acid synthesis through a multi-faceted mechanism, primarily by depleting the cellular pool of a key precursor and by downregulating the expression of hyaluronan synthase enzymes.

Depletion of UDP-Glucuronic Acid (UDP-GlcUA)

The most well-established mechanism of 4-MU action is the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), one of the two essential substrates for HA synthesis. 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the glucuronidation of 4-MU to form 4-methylumbelliferyl glucuronide (4-MUG), a process that consumes UDP-GlcUA. This diversion of UDP-GlcUA towards 4-MUG formation reduces its availability for the HAS enzymes, thereby inhibiting HA synthesis. Some studies suggest that the main metabolite of 4-MU, 4-MUG, may also independently suppress HA synthesis without depleting UDP-GlcUA.

Downregulation of Hyaluronan Synthase (HAS) Gene Expression

In addition to substrate depletion, 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthases, particularly HAS2 and HAS3. The exact mechanism for this transcriptional repression is not fully elucidated but contributes significantly to the overall inhibitory effect of 4-MU on HA production. By reducing the amount of HAS enzyme available, 4-MU further limits the cell's capacity to synthesize HA.

Other Reported Mechanisms

Recent studies have suggested additional mechanisms for 4-MU's anti-tumor and anti-inflammatory effects that may be linked to its inhibition of HA synthesis. One such mechanism involves the activation of neutral sphingomyelinase 2 (NSMase2), leading to increased ceramide levels. Elevated ceramide can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates Akt, a key signaling molecule downstream of HA receptors like CD44. This pathway can lead to decreased HAS2 activity and the induction of apoptosis.

Caption: Signaling pathways of 4-MU-mediated inhibition of HA synthesis.

Quantitative Data on the Effects of 4-Methylumbelliferone

The inhibitory effects of 4-MU on HA synthesis and HAS gene expression have been quantified in numerous studies across various cell lines and in vivo models.

Table 1: Inhibition of Hyaluronic Acid Synthesis by 4-MU in Various Cell Lines

| Cell Line | Cancer Type | 4-MU Concentration | Maximal Inhibition of HA Synthesis (%) | Reference |

| A2058 | Melanoma | 1.0 mM | ~80% | |

| MCF-7 | Breast Cancer | 1.0 mM | ~81% | |

| MDA-MB-361 | Breast Cancer | 1.0 mM | ~22% | |

| SKOV-3 | Ovarian Cancer | 1.0 mM | ~70% | |

| UT-SCC118 | Squamous Carcinoma | 1.0 mM | ~75% | |

| PC3-ML | Prostate Cancer | 0.4 mM | IC50 for HA synthesis | |

| DU145 | Prostate Cancer | 0.4 mM | ~67% inhibition of invasion | |

| G26-24 | Oligodendroglioma | 0.5 - 1.0 mM | 24-42% decrease in migration |

Table 2: Effect of 4-MU on HAS Gene Expression

| Cell Line | Cancer Type | 4-MU Concentration | Effect on HAS mRNA Levels | Reference |

| A2058 | Melanoma | 1.0 mM | HAS2: 88% decrease, HAS3: 60% decrease | |

| MCF-7 | Breast Cancer | 1.0 mM | HAS2: 81% decrease | |

| MDA-MB-361 | Breast Cancer | 1.0 mM | HAS3: 84% decrease | |

| SKOV-3 | Ovarian Cancer | 1.0 mM | HAS3: 70% decrease | |

| CF41.Mg | Canine Mammary Tumor | Not specified | Dose-dependent downregulation of HAS2 | |

| Orbital Fibroblasts | Graves' Orbitopathy | Not specified | Significant inhibition of HAS gene expression |

Table 3: In Vivo Efficacy of 4-MU in Animal Models

| Animal Model | Disease | 4-MU Dosage | Key Findings | Reference |

| Mice (PC3-ML xenografts) | Prostate Cancer | 225-450 mg/kg (oral) | >3-fold decrease in tumor growth | |

| Mice | SEB-induced lung inflammation | Not specified | Reduction in HA levels and lung permeability | |

| Mice | Orthotopic hepatocellular carcinoma | Not specified | Antitumor effects observed | |

| Mice | Collagen-induced arthritis | Not specified | Ameliorated disease |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of 4-MU on HA synthesis.

Protocol 1: In Vitro Hyaluronan Synthase (HAS) Activity Assay

This protocol is adapted from methods described for measuring the incorporation of radiolabeled precursors into HA.

Objective: To quantify the enzymatic activity of HAS in cell lysates or membrane preparations treated with or without 4-MU.

Materials:

-

Cell culture of interest

-

4-Methylumbelliferone (4-MU)

-

Phosphate-buffered saline (PBS)

-

Suspension buffer (e.g., Tris-HCl with protease inhibitors)

-

Reaction buffer (containing MgCl2, and other necessary ions)

-

UDP-[14C]GlcUA (radiolabeled substrate)

-

UDP-GlcNAc (unlabeled substrate)

-

Streptomyces hyaluronidase

-

SDS solution

-

Whatman filter paper

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of 4-MU or vehicle control for a specified time.

-